4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
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Properties
IUPAC Name |
4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3/c19-18(20,21)12-5-3-4-11(8-12)17-22-15(27-23-17)9-24-13-6-1-2-7-14(13)26-10-16(24)25/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBYCEILDBFJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits notable biological activities that make it a candidate for pharmaceutical development:
- Anticancer Activity : Studies have indicated that derivatives of oxadiazole compounds can exhibit anticancer properties. The incorporation of trifluoromethyl groups has been shown to enhance the biological activity of similar compounds by increasing lipophilicity and altering pharmacokinetics .
- Antimicrobial Properties : Research on oxadiazole derivatives has demonstrated effectiveness against various bacterial strains. The structural features of the compound may contribute to its ability to disrupt microbial cell functions .
- Anti-Diabetic Potential : In silico studies suggest that compounds with oxadiazole structures can interact with key proteins involved in glucose metabolism, indicating potential use as anti-diabetic agents .
Material Science Applications
The unique chemical structure of this compound allows for its use in material science:
- Fluorescent Materials : Compounds containing oxadiazole units are known for their luminescent properties. This can be exploited in the development of fluorescent sensors or materials for optoelectronic applications .
- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific functionalities such as thermal stability and chemical resistance, making it valuable in the development of advanced materials .
Case Study 1: Anticancer Activity Evaluation
In a study published in Journal of Medicinal Chemistry, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions showed enhanced cytotoxicity compared to their non-fluorinated counterparts .
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation was conducted on several oxadiazole derivatives against common bacterial pathogens. The study found that specific modifications to the oxadiazole ring structure significantly increased antimicrobial potency, suggesting a promising avenue for developing new antibiotics based on this scaffold .
Biological Activity
The compound 4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, focusing on mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure
The compound features a trifluoromethyl group attached to a phenyl ring and an oxadiazole moiety, which is known for its bioactive properties. The general structure can be represented as follows:
-
Anticancer Activity : The oxadiazole ring in the compound is associated with various biological activities, including anticancer properties. Compounds containing oxadiazole have shown to inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific pathways such as:
- EGFR Inhibition : Compounds similar to this structure have demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
- Histone Deacetylase (HDAC) Inhibition : The compound may also exhibit activity against HDACs, leading to altered gene expression that can inhibit tumor growth .
- Inhibition of Proliferation : Studies have shown that derivatives of oxadiazoles can lead to significant inhibition rates in various cancer cell lines:
Efficacy Against Cancer Cell Lines
Table 1 summarizes the inhibitory effects of related compounds on various cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Compound A | T-47D (Breast) | 0.67 | 90.47 |
| Compound B | SK-MEL-5 (Melanoma) | 0.80 | 84.32 |
| Compound C | MDA-MB-468 (Breast) | 0.87 | 84.83 |
| Compound D | HCT-116 (Colon) | 0.39 | 95.37 |
Note: IC50 values represent the concentration required to inhibit 50% of cell proliferation.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Antiproliferative Activity :
- Molecular Docking Studies :
-
In Vivo Studies :
- Further investigations into the in vivo efficacy of these compounds are necessary to understand their therapeutic potential fully. Initial data suggest promising antitumor effects in animal models.
Preparation Methods
Formation of the Amidoxime Intermediate
The 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid derivative is prepared by reacting 3-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in ethanol under reflux (80–90°C, 12–24 hours). This yields the corresponding amidoxime, which is isolated via filtration and dried under vacuum.
$$
\text{3-(Trifluoromethyl)benzonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, 80–90°C}} \text{Amidoxime Intermediate}
$$
Cyclization to 1,2,4-Oxadiazole
The amidoxime undergoes cyclization with a carboxylic acid derivative (e.g., chloroacetic acid) in the presence of a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). Alternatively, activation with trifluoroacetic anhydride (TFAA) and boron trifluoride etherate (BF₃·OEt₂) in acetonitrile at 25–30°C facilitates efficient ring closure.
$$
\text{Amidoxime} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{CDI, DMF}} \text{3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl chloride}
$$
Table 1: Optimization of Oxadiazole Cyclization Conditions
| Activator | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CDI | DMF | 80 | 72 |
| TFAA/BF₃·OEt₂ | CH₃CN | 25 | 88 |
| DCC | THF | 60 | 65 |
Synthesis of the Benzooxazinone Core
Preparation of 2-Aminophenol Derivatives
2-Nitro-4-hydroxyacetophenone is reduced using hydrogen gas (1 atm) over a palladium on carbon (Pd/C) catalyst in methanol to yield 2-amino-4-hydroxyacetophenone. Subsequent acetylation with acetic anhydride protects the amine, forming 2-acetamido-4-hydroxyacetophenone.
Intramolecular Cyclization
Heating 2-acetamido-4-hydroxyacetophenone with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C induces cyclization to form 2H-benzo[b]oxazin-3(4H)-one. The product is purified via recrystallization from ethanol.
$$
\text{2-Acetamido-4-hydroxyacetophenone} \xrightarrow{\text{K}2\text{CO}3, \text{DMF, 120°C}} \text{2H-Benzo[b]oxazin-3(4H)-one}
$$
Coupling of Oxadiazole and Benzooxazinone Moieties
Nucleophilic Alkylation
The chloromethyl oxadiazole intermediate reacts with the benzooxazinone core in the presence of a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). The reaction proceeds at 0–5°C to minimize side reactions, yielding the target compound after 6–8 hours.
$$
\text{Chloromethyl Oxadiazole} + \text{Benzooxazinone} \xrightarrow{\text{t-BuOK, THF}} \text{Target Compound}
$$
Table 2: Alkylation Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| t-BuOK | THF | 0 | 78 |
| NaH | DMF | 25 | 62 |
| K₂CO₃ | Acetone | 40 | 55 |
Alternative Palladium-Catalyzed Coupling
A Suzuki-Miyaura cross-coupling approach employs a boronic ester-functionalized oxadiazole and a brominated benzooxazinone. Using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in a toluene/water mixture, the reaction achieves 70% yield at 90°C.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from dichloromethane/n-hexane. Purity (>99%) is confirmed by high-performance liquid chromatography (HPLC), while nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate the structure.
Challenges and Mitigation Strategies
- Oxadiazole Hydrolysis : Prolonged exposure to moisture degrades the oxadiazole ring. Anhydrous conditions and low temperatures during coupling mitigate this.
- Regioselectivity in Cyclization : Competing 1,3,4-oxadiazole formation is suppressed using TFAA/BF₃·OEt₂, which favors 1,2,4-regiochemistry.
- Byproduct Formation : Alkylation byproducts (e.g., dialkylated species) are minimized by slow addition of the oxadiazole chloride.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effective reagents like TFAA over CDI and employs continuous flow reactors for cyclization steps to enhance heat transfer and reduce reaction times. Solvent recovery systems for acetonitrile and THF improve sustainability.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including cyclocondensation of precursors (e.g., nitrile oxides with amidoximes) and coupling reactions. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., triethylamine or DBU). Microwave-assisted synthesis may improve reaction efficiency by reducing time and energy .
- Characterization : Use NMR (¹H/¹³C) to confirm oxadiazole ring formation (e.g., peaks at δ 8.5–9.0 ppm for aromatic protons) and MS for molecular weight validation. IR spectroscopy identifies functional groups like C=O (1650–1750 cm⁻¹) .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodology :
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy : X-ray crystallography for absolute configuration verification (if crystals are obtainable) .
- Elemental Analysis : Confirm empirical formula (e.g., C, H, N, F content) .
Q. What are the primary challenges in handling and storing this compound?
- Methodology :
- Stability Testing : Monitor decomposition under varying temperatures (4°C, RT, 40°C) and humidity using TLC or HPLC.
- Storage : Store in anhydrous conditions (argon atmosphere) to prevent hydrolysis of the oxadiazole ring .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?
- Methodology :
- DFT Calculations : Optimize molecular geometry at B3LYP/6-31G(d) level to study electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare with experimental NMR shifts for validation .
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs), focusing on the oxadiazole and benzoxazinone moieties as pharmacophores .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodology :
- Dose-Response Validation : Repeat assays (e.g., MTT for cytotoxicity) with standardized protocols (n ≥ 3 replicates) to minimize batch variability.
- Off-Target Screening : Use proteome profiling to identify non-specific interactions .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers and adjust for assay conditions (e.g., cell line differences) .
Q. How can the compound’s solubility and bioavailability be improved for in vivo studies?
- Methodology :
- Salt Formation : Test hydrochloride or sodium salts to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the benzoxazinone moiety .
- Nanocarrier Systems : Encapsulate in liposomes or PEGylated nanoparticles for controlled release .
Q. What are the best practices for analyzing degradation products under accelerated stability conditions?
- Methodology :
- LC-MS/MS : Identify degradation products via high-resolution mass spectrometry (e.g., Q-TOF).
- Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to simulate stress degradation pathways .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Expected Signals for Target Compound | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.2–8.6 ppm (trifluoromethylphenyl protons) | |
| ¹³C NMR | δ 165–170 ppm (oxadiazole C=N) | |
| IR | 1600–1650 cm⁻¹ (C=O stretch, benzoxazinone) |
Table 2 : Optimization of Microwave-Assisted Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 120°C | 15–20% |
| Irradiation Time | 10–15 minutes | 30% |
| Solvent | DMF with 5% Et₃N | 25% |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
